[2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone
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Description
“2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone” is a chemical compound with the molecular formula C13H15F3N2O . It’s a derivative of trifluoromethylpyridine, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a piperidino group . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the search results.Physical And Chemical Properties Analysis
“2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone” has a molecular weight of 272.266 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Future Directions
Trifluoromethylpyridines, such as “2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone”, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .
properties
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-10(5-6-11(17-9)13(14,15)16)12(19)18-7-3-2-4-8-18/h5-6H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJTZPLEATWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728318 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone |
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